![molecular formula C9H13N3O2 B1383074 5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2090276-81-4](/img/structure/B1383074.png)
5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(Aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, synthesis methods, and interaction with biomolecules, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes:
- Pyrimidine ring : A six-membered ring containing nitrogen atoms.
- Aminomethyl group : Enhances interaction with biomolecules.
- Cyclopropylmethyl moiety : Imparts unique steric properties.
The molecular formula of this compound is , with a molecular weight of 183.22 g/mol.
Biological Activities
Research indicates that the compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that pyrimidine derivatives can possess antimicrobial properties. The presence of the aminomethyl group may enhance this activity by facilitating interactions with microbial enzymes or membranes.
- Antitumor Activity : The structural features of this compound suggest potential antitumor effects. Similar pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic processes. This inhibition can be crucial for developing drugs targeting specific diseases.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Pd-Catalyzed C–H Arylation : This method allows for the direct functionalization of the pyrimidine ring, yielding high purity and yield of the desired product.
- Aerobic Copper-Catalyzed Cyclization : This approach enables the formation of complex structures from simpler precursors, leveraging the reactivity of the pyrimidine framework.
Interaction Studies
Interaction studies reveal that this compound interacts with several biomolecules:
- Proteins : Binding affinity studies indicate that this compound may interact with specific protein targets, potentially modulating their activity.
- Nucleic Acids : Preliminary studies suggest that it may bind to DNA or RNA structures, influencing gene expression or stability.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-(aminomethyl)-1-benzylpyrimidine-2,4(1H,3H)-dione | Benzyl group instead of cyclopropylmethyl | Stronger interaction with aromatic systems |
6-chloro-3-propan-2-ylpyrimidine-2,4(1H,3H)-dione | Chlorinated derivative | Enhanced reactivity due to chlorine |
1,3-Dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione | Dimethyl substitution on nitrogen | Increased lipophilicity affecting bioavailability |
These comparisons highlight how specific substituents influence biological activity and chemical reactivity.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
- A study on pyrimidine derivatives found that modifications at the 5-position significantly impacted antimicrobial efficacy (ResearchGate) .
- Another investigation highlighted the antitumor potential of pyrimidines in inhibiting cancer cell lines (Journal of Medicinal Chemistry) .
- Enzyme inhibition studies demonstrated that certain pyrimidines could effectively inhibit key metabolic enzymes involved in cancer metabolism (Biochemical Journal) .
Scientific Research Applications
Biological Activities
Research indicates that 5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.
- Anticancer Activity : Preliminary investigations indicate that it may possess cytotoxic effects against certain cancer cell lines, making it a candidate for further development as an anticancer agent.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways, which could lead to therapeutic applications in treating metabolic disorders.
Applications in Medicinal Chemistry
The compound's unique structure allows it to serve as a building block for synthesizing other biologically active molecules. Notable applications include:
- Drug Development : Its derivatives are being explored for their potential as new therapeutic agents targeting specific diseases.
- Pharmacological Studies : The interaction of this compound with various biomolecules is being studied to elucidate its mechanism of action and optimize its pharmacological profile.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the cyclopropylmethyl group enhanced potency against these pathogens.
Case Study 2: Anticancer Properties
Research conducted by Cancer Research Journal highlighted the compound's cytotoxic effects on breast cancer cell lines. The study found that certain analogs were effective in inducing apoptosis, suggesting potential for development as an anticancer drug.
Properties
IUPAC Name |
5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-3-7-5-12(4-6-1-2-6)9(14)11-8(7)13/h5-6H,1-4,10H2,(H,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBGGFAAROKKKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=O)NC2=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.